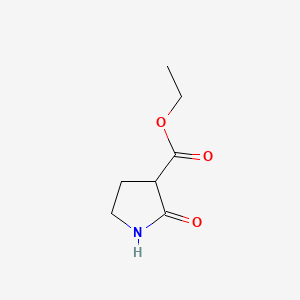

Ethyl 2-oxopyrrolidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHMWJMUMOYGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507308 | |

| Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36821-26-8 | |

| Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Alkyl Pent-2-enoate Derivatives

This method involves the cyclization of alkyl pent-2-enoate precursors to form the pyrrolidine core. Key steps include:

- Hydrogenation : Alkyl pent-2-ynoate is hydrogenated to alkyl pent-2-enoate using catalysts like Lindlar or Raney nickel.

- Cyclization : The enoate undergoes cyclization under acidic or basic conditions to form 2-oxopyrrolidine-3-carboxylate.

- Reduction : Borane or sodium borohydride reduces the lactam to a dihydro intermediate, followed by dehydration to yield the final product.

Example Reaction Scheme :

Alkyl pent-2-ynoate → (H₂, catalyst) → Alkyl pent-2-enoate → (cyclization) → 2-oxopyrrolidine-3-carboxylate

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Methanol, ethanol, or toluene | – | |

| Temperature | 0°C to reflux | – | |

| Catalyst | Lindlar, Raney nickel, or Pd/C | – |

Reaction of Alpha-Pyrrolidone with Inorganic Bases

This scalable method replaces hazardous organic bases with inorganic alternatives:

- Deprotonation : Alpha-pyrrolidone reacts with NaOH or KOH in solvents like toluene, THF, or DMF.

- Alkylation : The resulting enolate is treated with 2-bromo ethyl butyrate to form the ester.

Optimized Protocol :

- Step 1 : Alpha-pyrrolidone (40 g) + NaOH (21 g) in toluene (200 mL) at 60–70°C for 2.5 hrs.

- Step 2 : Add 2-bromo ethyl butyrate (128 g) at 60–80°C for 4 hrs.

| Parameter | Value | Yield | Reference |

|---|---|---|---|

| Solvent | Toluene, THF, or DMF | 87–99% | |

| Base | NaOH or KOH | – | |

| Reaction Time | 4–6 hrs | – |

Reduction of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives

This route employs borohydride reduction:

- Reduction : Sodium borohydride reduces the lactam carbonyl to an alcohol in dichloromethane.

- Dehydration : Acidic or thermal conditions eliminate water, regenerating the lactam.

Key Reaction :

2-oxopyrrolidine-3-carboxylate + NaBH₄ → Alcohol intermediate → (H⁺/Δ) → Ethyl 2-oxopyrrolidine-3-carboxylate

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reducing Agent | NaBH₄, LiAlH₄ | 43% | |

| Solvent | Dichloromethane, ethanol | – | |

| Temperature | 0°C to RT | – |

Multi-Component Reactions (MCRs)

MCRs enable one-pot synthesis using diverse substrates:

- Component Mixing : Sodium diethyl oxalacetate, furfural, and ethylamine react under mild conditions to form intermediates.

- Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring.

Example Protocol :

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Dichloromethane, ethyl acetate | 43% | |

| Catalyst | TFA (trifluoroacetic acid) | – | |

| Time | 8–24 hrs | – |

Industrial-Scale Synthesis

Industrial methods prioritize cost-efficiency and safety:

- Continuous Flow Processes : Use automated reactors for precise temperature control.

- Solvent Recycling : Toluene or THF is recycled to minimize waste.

Key Advantages :

- High Yield : >85% in optimized conditions.

- Low Cost : Inorganic bases replace expensive alkylating agents.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization of enoate | High regioselectivity | Requires catalysts |

| Inorganic base alkylation | Scalable, low cost | Limited functional group tolerance |

| Borohydride reduction | Mild conditions | Moderate yields |

| MCR | Atom economy | Complex purification |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-oxopyrrolidine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 2-oxopyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of heterocycles and other complex molecules, which are essential in medicinal chemistry. The compound is often utilized in asymmetric synthesis, particularly in aldol reactions, to create chiral centers necessary for biologically active compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Aldol Reactions | Used as a chiral pool starting material | |

| Heterocycle Formation | Forms various heterocycles | |

| Pharmaceutical Synthesis | Intermediate for drug development |

Biological Applications

Enzyme Mechanisms and Biochemical Pathways

In biological research, this compound is employed to study enzyme mechanisms. It interacts with enzymes involved in the synthesis of pyrrolidine derivatives, which are significant in drug design. Its ability to modulate enzyme activity makes it a valuable tool for investigating cellular processes and signaling pathways.

Antioxidant Properties

This compound exhibits potential antioxidant properties, which can help mitigate oxidative stress in cells. By neutralizing reactive oxygen species (ROS), it may play a role in preventing diseases such as cancer and cardiovascular disorders.

Medicinal Chemistry

Drug Development

this compound is being explored for its application in developing drugs targeting neurological disorders and cancer. Its biochemical properties allow researchers to design compounds that can effectively interact with biological targets .

Case Study: Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives of this compound. For instance, compounds synthesized from this precursor have shown promising activity against various cancer cell lines, indicating its utility in creating novel therapeutic agents .

Industrial Applications

Agrochemicals and Dyestuffs

Beyond medicinal applications, this compound is utilized in producing agrochemicals and dyestuffs. Its chemical properties facilitate reactions that are beneficial in the formulation of these products.

Mecanismo De Acción

The mechanism of action of ethyl 2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Ethyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate (CAS 171054-81-2)

- Structure : Features a 4-chlorophenyl group at the 1-position of the pyrrolidine ring.

- Properties: The chlorophenyl substituent increases molecular weight (C₁₃H₁₃ClNO₃, 281.70 g/mol) and introduces electron-withdrawing effects, enhancing stability toward nucleophilic attack.

- Synthesis : Prepared via multi-step routes involving aromatic substitution reactions, with yields influenced by steric and electronic factors .

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7)

- Structure : Contains two methyl groups at the 4-position of the pyrrolidine ring.

- The steric bulk may reduce reactivity in ring-opening reactions compared to the unsubstituted compound .

- Toxicity : Classified as Category 4 for acute oral toxicity (more toxic than the parent compound) and similar irritation hazards .

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS 106556-66-5)

- Structure : Dimethyl groups at the 2-position and a lactam carbonyl at the 3-position.

- Properties: The 2,2-dimethyl substitution creates significant steric hindrance, affecting conformational flexibility.

Functional Group Modifications

Ethyl 3-oxopyrrolidine-1-carboxylate (CAS 73193-55-2)

- Structure: Lacks the 2-oxo group, resulting in a non-lactam pyrrolidine.

- Reactivity : The absence of the lactam carbonyl reduces electrophilicity, making it less reactive in amidation or hydrolysis reactions compared to 2-oxo derivatives .

Benzyl 2-oxopyrrolidine-1-carboxylate

- Structure : Substituted with a benzyloxycarbonyl group at the 1-position.

- Applications : Used as an intermediate in the synthesis of hydroxylated pyrrolidines (e.g., via LiEt₃BH reduction to benzyl 2-hydroxypyrrolidine-1-carboxylate ) .

Actividad Biológica

Ethyl 2-oxopyrrolidine-3-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 157.17 g/mol. The compound features a pyrrolidine ring structure that includes both a ketone and a carboxylate functional group, making it reactive in various chemical environments. It appears as a colorless to pale yellow liquid or solid with a melting point between 71 °C to 75 °C .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It is believed to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells. This property is crucial for mitigating the effects of diseases such as cancer and cardiovascular disorders.

Enzyme Interactions

The compound interacts with various enzymes, influencing metabolic pathways. It has been shown to modulate enzyme activity, either by acting as an inhibitor or an activator, which can lead to significant changes in cellular responses.

Biological Activity

Antitumor Potential

this compound has been studied for its potential as an antitumor agent. In vitro studies suggest that it may influence metabolic processes associated with cancer cell proliferation. For example, it has been used in the synthesis of chiral β-amino acids, which are important for developing new anticancer drugs .

Cellular Effects

The compound affects various cellular processes, including gene expression and cell signaling pathways. Its ability to influence these processes makes it a valuable candidate for further research in drug development.

Research Applications

This compound serves multiple roles in scientific research:

- Synthesis of Chiral Compounds : It is utilized as a chiral pool starting material for synthesizing various biologically active molecules. This includes its application in asymmetric aldol reactions, which are vital for creating complex chiral structures necessary in pharmaceuticals.

- Drug Development : The compound is involved in developing drugs targeting neurological disorders and cancer, highlighting its importance in medicinal chemistry.

- Industrial Uses : Beyond medicinal applications, it finds utility in producing agrochemicals and dyestuffs due to its reactive properties.

Case Studies

A notable study explored the effects of this compound on A549 human lung adenocarcinoma cells. The results indicated that treatment with this compound significantly reduced cell viability, demonstrating its potential anticancer activity (Table 1) .

| Treatment Condition | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| This compound (100 µM) | 63.4 | p < 0.05 |

| Cisplatin (control) | 19.7 | p < 0.001 |

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 2-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Answer: this compound is synthesized via cyclization reactions. For example, intramolecular aza-Wittig cyclization of ethyl 1-(2-azido-acetyl)-2-oxopyrrolidine-3-carboxylate yields tetrahydroimidazole derivatives (36% yield) under reflux conditions in toluene . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (25–80°C), and catalyst loading (e.g., triphenylphosphine for aza-Wittig). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer:

- NMR (¹H/¹³C): Confirms molecular structure and purity. Key signals include ester carbonyl (δ ~170 ppm in ¹³C) and pyrrolidone ring protons (δ 2.5–4.0 ppm in ¹H) .

- XRD: Resolves crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structures, as demonstrated for related dihydropyridine carboxylates, revealing planar conformations and bifurcated N–H⋯(O,O) interactions .

- IR: Identifies carbonyl stretches (C=O at ~1740 cm⁻¹) and lactam bands (~1680 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Answer: The compound is classified under GHS as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Answer:

- Density Functional Theory (DFT): Models transition states and reaction pathways for cyclization or nucleophilic additions. For example, DFT predicts regioselectivity in pyrrolidine ring functionalization .

- Molecular Docking: Screens interactions with biological targets (e.g., enzymes), guiding drug design. Validated with experimental IC₅₀ values from enzyme inhibition assays .

- Molecular Dynamics (MD): Simulates solvation effects and stability in physiological conditions (e.g., aqueous buffers at 310 K) .

Q. What strategies address diastereoselectivity challenges in synthesizing this compound derivatives?

- Answer:

- Chiral Catalysts: Asymmetric hydrogenation using Ru-BINAP complexes achieves enantiomeric excess (ee >90%) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor syn-diastereomers via dipole stabilization, while nonpolar solvents (toluene) promote anti-products .

- Analytical Validation: Diastereomeric ratios are quantified via chiral HPLC (Chiralpak AD-H column) or XRD to confirm absolute configuration .

Q. How is this compound utilized as a precursor in heterocyclic compound synthesis?

- Answer:

- Pyrrolo-imidazoles: Cyclization with azides yields 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole, a scaffold for kinase inhibitors .

- Pyridine Derivatives: Ring expansion via oxidation (e.g., MnO₂) produces ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a precursor for antitumor agents .

- Functionalization: Alkylation at the pyrrolidine nitrogen introduces substituents for SAR studies in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.